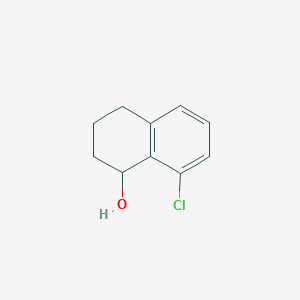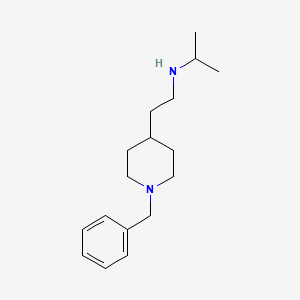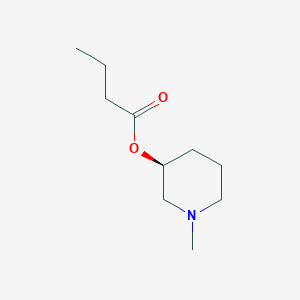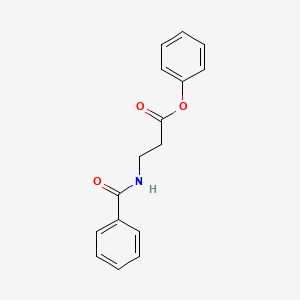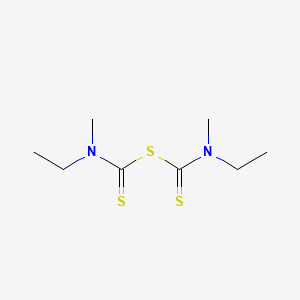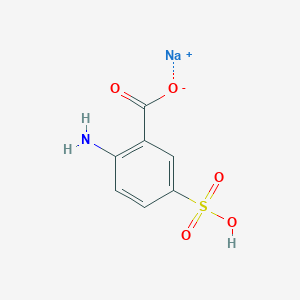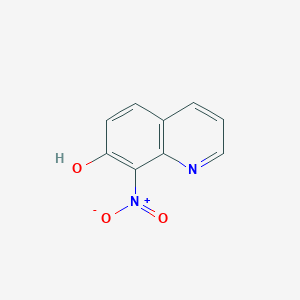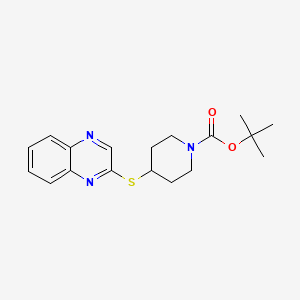![molecular formula C10H6N2O2 B13974736 4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione CAS No. 53868-01-2](/img/structure/B13974736.png)
4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione is a heterocyclic compound that features a fused imidazoquinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base can lead to the formation of the imidazoquinoline core .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s ability to induce the production of cytokines, such as interferon, highlights its potential in immunomodulation .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[4,5-b]pyridine: Investigated for its antiviral and anticancer properties.
Imidazo[4,5-c]quinoline: Explored for its role in immunotherapy.
Uniqueness: 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of novel compounds with diverse biological activities .
Propiedades
Número CAS |
53868-01-2 |
|---|---|
Fórmula molecular |
C10H6N2O2 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,11-dione |
InChI |
InChI=1S/C10H6N2O2/c13-8-5-4-6-2-1-3-7-9(6)12(8)10(14)11-7/h1-5H,(H,11,14) |
Clave InChI |
VQJGJRROSAEMEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)NC(=O)N3C(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
